molecular formula C16H12ClN3O3S B2814486 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 667413-56-1

3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2814486
CAS No.: 667413-56-1
M. Wt: 361.8
InChI Key: QVZVTKGJWKKFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enaminonitriles. This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a sulfamoylphenyl group attached to a prop-2-enamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamine Intermediate: This step involves the reaction of an appropriate aldehyde with a primary amine to form an enamine intermediate.

    Nitrile Addition: The enamine intermediate is then reacted with a nitrile compound under basic conditions to form the enaminonitrile.

    Introduction of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and sulfamoyl groups could play a crucial role in binding to the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a sulfamoyl group.

    (2E)-3-(2-chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a nitro group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-15-4-2-1-3-11(15)9-12(10-18)16(21)20-13-5-7-14(8-6-13)24(19,22)23/h1-9H,(H,20,21)(H2,19,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVTKGJWKKFND-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.